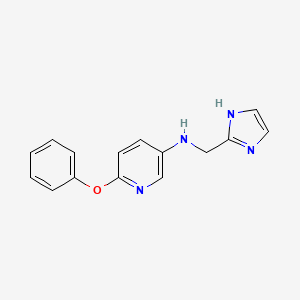![molecular formula C26H32N2O2 B3803986 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3803986.png)
1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol
Übersicht
Beschreibung
1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used to treat heart failure and hypertension. It is a racemic mixture of two enantiomers, S(-)-carvedilol and R(+)-carvedilol. Carvedilol is a complex molecule with a large number of functional groups, making its synthesis challenging.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic effects in heart failure and hypertension. It has also been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Carvedilol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in these diseases.
Wirkmechanismus
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. It also has alpha-adrenergic blocking activity. By blocking these receptors, 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol reduces the workload on the heart and decreases blood pressure. Carvedilol also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure. It also reduces the production of reactive oxygen species and cytokines, which are involved in inflammation. Carvedilol has been shown to improve endothelial function and reduce oxidative stress in patients with heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It is a well-characterized molecule with known pharmacological effects. It is also commercially available, making it easy to obtain for research purposes. However, 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol has some limitations for lab experiments. It is a complex molecule with a large number of functional groups, making its synthesis challenging. It is also a racemic mixture, which may complicate data interpretation in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol. One area of interest is the potential use of 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Carvedilol's antioxidant and anti-inflammatory properties may be beneficial in these diseases. Another area of interest is the development of more efficient synthesis methods for 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol. Improved synthesis methods could increase the yield and purity of 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol, making it more accessible for research purposes. Finally, further studies are needed to understand the mechanisms underlying 1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol's therapeutic effects in different diseases.
Eigenschaften
IUPAC Name |
1-[benzyl(methyl)amino]-3-[4-[[benzyl(methyl)amino]methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-27(17-22-9-5-3-6-10-22)19-24-13-15-26(16-14-24)30-21-25(29)20-28(2)18-23-11-7-4-8-12-23/h3-16,25,29H,17-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHQXCQKZLFNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OCC(CN(C)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(methoxymethyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B3803906.png)
![7-(cyclohexylmethyl)-2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3803910.png)


![1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3803941.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803953.png)
![N-(2,4-dimethylphenyl)-N'-{2-[(3-methylpyridin-2-yl)amino]ethyl}malonamide](/img/structure/B3803955.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3803966.png)
![1-{2-[2-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B3803975.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3803980.png)
![(1S*,4S*)-2-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B3803990.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803993.png)
![N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3804000.png)
![5-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B3804001.png)